molecular formula C32H34O8 B12389942 Kadsuphilin A

Kadsuphilin A

Cat. No.: B12389942
M. Wt: 546.6 g/mol
InChI Key: QWIXWIQRZHRKNQ-OFJKUSFOSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Kadsuphilin A can be isolated from the EtOAc fraction of the 80% acetone extract of Kadsura coccinea. The extraction process involves drying the roots of Kadsura coccinea, followed by extraction with 80% acetone. The EtOAc fraction is then subjected to various chromatographic techniques to isolate this compound .

Chemical Reactions Analysis

Kadsuphilin A undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of Kadsuphilin A involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of signaling pathways involved in cell proliferation, apoptosis, and inflammation. The exact molecular targets and pathways are still under investigation, but studies suggest that this compound may interact with key enzymes and receptors involved in these processes .

Comparison with Similar Compounds

Properties

Molecular Formula

C32H34O8

Molecular Weight

546.6 g/mol

IUPAC Name

[(9R,10R,11R)-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl] (E)-3-phenylprop-2-enoate

InChI

InChI=1S/C32H34O8/c1-18-14-21-15-23(34-3)29(35-4)31(36-5)26(21)27-22(16-24-30(32(27)37-6)39-17-38-24)28(19(18)2)40-25(33)13-12-20-10-8-7-9-11-20/h7-13,15-16,18-19,28H,14,17H2,1-6H3/b13-12+/t18-,19-,28-/m1/s1

InChI Key

QWIXWIQRZHRKNQ-OFJKUSFOSA-N

Isomeric SMILES

C[C@@H]1CC2=CC(=C(C(=C2C3=C(C4=C(C=C3[C@@H]([C@@H]1C)OC(=O)/C=C/C5=CC=CC=C5)OCO4)OC)OC)OC)OC

Canonical SMILES

CC1CC2=CC(=C(C(=C2C3=C(C4=C(C=C3C(C1C)OC(=O)C=CC5=CC=CC=C5)OCO4)OC)OC)OC)OC

Origin of Product

United States

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